molecular formula C37H66O7 B1249258 Jimenezin

Jimenezin

Cat. No.: B1249258
M. Wt: 622.9 g/mol
InChI Key: MAHVNJPZHYFHHE-UPZJHRJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jimenezin (CAS 204185-17-1) is a bioactive annonaceous acetogenin originally isolated from the seeds of Rollinia mucosa . This compound features a unique carbon skeleton containing adjacent tetrahydrofuran (THF) and tetrahydropyran (THP) ring systems and is a waxy derivative of a fatty acid with a terminal methyl-substituted unsaturated γ-lactone . It has demonstrated potent cytotoxic activity against a panel of human solid tumor cell lines, making it a compound of significant interest in oncology and pharmacology research . Studies on synthetic this compound have shown that it is a potent inhibitor of key DNA metabolic enzymes, including mammalian DNA polymerases (α, β, and λ) and human DNA topoisomerases (I and II) . By inhibiting these enzymes, which are essential for DNA replication and repair, this compound can suppress DNA synthesis and induce cell cycle arrest, ultimately leading to the apoptosis of cancer cells such as the human promyelocytic leukemia cell line (HL-60) . Its three-dimensional molecular structure is critical for its high bioactivity and interaction with cellular targets . Researchers can utilize this compound as a tool compound to explore novel pathways in cancer biology and to study the mechanisms of DNA replication and repair. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans.

Properties

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

(2S)-4-[(2R,13R)-13-[(2R,5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-12-15-18-21-33-32(40)22-23-35(43-33)36-25-24-34(44-36)31(39)20-17-14-11-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31+,32+,33-,34+,35-,36-/m0/s1

InChI Key

MAHVNJPZHYFHHE-UPZJHRJMSA-N

Isomeric SMILES

CCCCCCCCCC[C@H]1[C@@H](CC[C@H](O1)[C@@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCC1C(CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O

Synonyms

jimenezin

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the foundational methods for structural identification of Jimenezin in natural product chemistry?

  • Methodological Answer : Structural elucidation of this compound involves a combination of spectroscopic techniques (e.g., NMR, MS) and X-ray crystallography. Key steps include:

  • Isolation via column chromatography and HPLC purification.
  • Comparative analysis with synthetic analogs to resolve stereochemical ambiguities (e.g., discrepancies in early synthetic attempts led to structural revisions, as seen in Takahashi’s 1999 synthesis ).
  • Validation through bioactivity assays to confirm functional group contributions.
    • Data Highlight : Initial misassignment of the 19β-alcohol configuration in synthetic this compound was corrected via Dess-Martin oxidation and L-Selectride reduction, aligning synthetic and natural product data .

Q. How are initial bioactivity profiles of this compound established in pharmacological research?

  • Methodological Answer :

  • Primary Assays : Use brine shrimp lethality (BST) for rapid toxicity screening (IC50: 5.7×10⁻³ µg/mL for this compound ).
  • Secondary Testing : Cytotoxicity against human tumor cell lines (e.g., MDA-MB-231, A549) with dose-response curves.
  • Controls : Include positive controls (e.g., doxorubicin) and solvent controls to validate assay specificity.

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments during total synthesis of this compound?

  • Methodological Answer :

  • Stereoselective Techniques : Employ allylboration (Hoffmann’s 2006 method ) or radical cyclization (Lee’s 2005 approach ) to control THF/THP ring configurations.
  • Analytical Validation : Use NOESY NMR to confirm spatial arrangements and compare optical rotations with natural isolates.
  • Computational Modeling : Apply DFT calculations to predict energetically favorable stereoisomers.
    • Case Study : Takahashi’s synthesis initially produced a 92:8 diastereomer ratio, corrected via iterative oxidation-reduction cycles .

Q. What strategies address data contradictions in this compound’s pharmacological mechanisms?

  • Methodological Answer :

  • Orthogonal Assays : Combine apoptosis assays (Annexin V staining) with mitochondrial membrane potential measurements to cross-validate cytotoxicity claims.
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to identify off-target effects in conflicting studies.
  • Dose-Response Reconciliation : Re-examine IC50 values across cell lines (e.g., variability in MDA-MB-231 vs. HepG2 responses ).

Methodological Frameworks

Q. How to design experiments for optimizing this compound derivatives with enhanced bioactivity?

  • Stepwise Approach :

SAR Analysis : Modify hydroxyl/epoxide groups while retaining the THF-THP core.

In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to prioritize synthetic targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jimenezin
Reactant of Route 2
Jimenezin

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